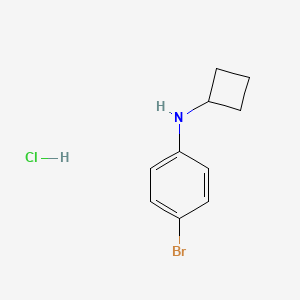

4-Bromo-N-cyclobutylaniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-N-cyclobutylaniline hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.58 . It is typically available in powder form .

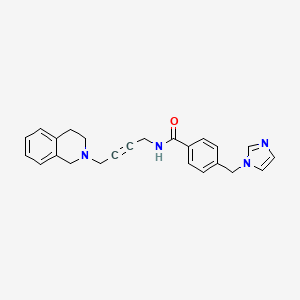

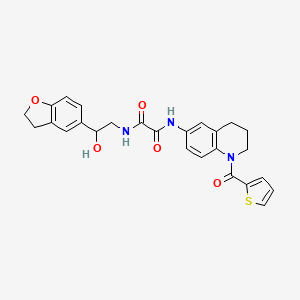

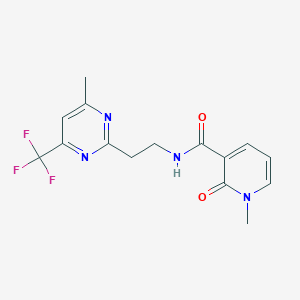

Molecular Structure Analysis

The molecular structure of 4-Bromo-N-cyclobutylaniline hydrochloride consists of a cyclobutyl group attached to an aniline ring via a nitrogen atom, with a bromine atom on the aniline ring .Scientific Research Applications

Electrochemical Oxidation Studies

The electrochemical oxidation of halogenated anilines, including 4-bromoaniline, has been explored, demonstrating that these compounds undergo specific oxidation pathways in acetonitrile solution. This research contributes to our understanding of the electrochemical behavior of bromoanilines and their potential applications in synthetic electrochemistry (Kádár, Nagy, Karancsi, & Farsang, 2001).

Synthesis of Novel Heterocyclic Compounds

Another study utilized a bromophenyl compound closely related to 4-Bromo-N-cyclobutylaniline hydrochloride as a starting material to synthesize a series of heterocyclic compounds. These compounds were evaluated for their antibacterial activities, indicating the potential of brominated compounds in developing new antimicrobial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Visible-Light Photoredox Catalysis

The application of visible-light photocatalysis for the cleavage of C-C bonds in cyclobutylanilines, including structures similar to 4-Bromo-N-cyclobutylaniline hydrochloride, was demonstrated. This method allows for the development of a [4+2] annulation process, offering a novel approach to synthesize amine-substituted cyclohexenes with high efficiency and atom economy (Wang & Zheng, 2015).

Synthesis of Spiro-isoxazolines as Anti-Cancer Agents

Research into the synthesis of 4-bromo spiro-isoxazoline derivatives has shown significant antitumor activities against breast and prostate cancer cell lines. This highlights the potential of brominated compounds in the development of new cancer therapies (Das, Omollo, Sitole, McClendon, Valente, Raucher, Walker, & Hamme, 2015).

Safety and Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name |

4-bromo-N-cyclobutylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFDAYLONPGCBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=CC=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-cyclobutylaniline hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(4-Methoxyphenyl)-oxomethyl]amino]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2569132.png)

![Tert-butyl 4-amino-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2569133.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(3-oxopiperazin-1-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2569134.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2569140.png)

![5-[(2,5-dimethylbenzyl)thio]-2-ethyl-6-(2-phenylethyl)-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2569144.png)

![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide](/img/structure/B2569149.png)

![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2569150.png)

![2-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)-1,3-thiazol-4-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2569151.png)

![2-[3-(Aminomethyl)benzenesulfonyl]ethan-1-ol hydrochloride](/img/structure/B2569153.png)